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molecular formula C11H16O4 B8299748 Ethyl 1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate

Ethyl 1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate

Cat. No. B8299748
M. Wt: 212.24 g/mol
InChI Key: QKPKVIKEVXSKSM-UHFFFAOYSA-N
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Patent
US08952169B2

Procedure details

To a solution of ethyl 8-(phenylselanyl)-1,4-dioxaspiro[4.5]decane-8-carboxylate (14.00 g, 38.00 mmol) in dichloromethane (100 mL) was added 30% hydrogen peroxide solution (11.6 mL, 380.0 mmol). The reaction mixture was stirred at ambient temperature for 16 h then diluted with dichloromethane (100 mL), washed with saturated sodium hydrogencarbonate (100 mL), saturated ammonium chloride (3×75 mL), and brine (3×75 mL), dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated in vacuo to dryness. The residue was purified by column chromatography with ethyl acetate in hexanes (10%) to afford the title compound as a colorless liquid (6.10 g, 76%): 1H NMR (300 MHz, CDCl3) δ 6.82 (m, 1H), 4.11 (dd, J=7.1 Hz, 2H), 3.92 (s, 4H), 2.49-2.43 (m, 2H), 2.34-2.29 (m, 2H), 1.76-1.65 (m, 4H), 1.21 (t, J=7.1 Hz, 3H).
Name
ethyl 8-(phenylselanyl)-1,4-dioxaspiro[4.5]decane-8-carboxylate
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
C1([Se][C:8]2([C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH2:17][CH2:16][C:11]3([O:15][CH2:14][CH2:13][O:12]3)[CH2:10][CH2:9]2)C=CC=CC=1.OO>ClCCl>[O:12]1[C:11]2([CH2:16][CH2:17][C:8]([C:18]([O:20][CH2:21][CH3:22])=[O:19])=[CH:9][CH2:10]2)[O:15][CH2:14][CH2:13]1

Inputs

Step One
Name
ethyl 8-(phenylselanyl)-1,4-dioxaspiro[4.5]decane-8-carboxylate
Quantity
14 g
Type
reactant
Smiles
C1(=CC=CC=C1)[Se]C1(CCC2(OCCO2)CC1)C(=O)OCC
Name
Quantity
11.6 mL
Type
reactant
Smiles
OO
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated sodium hydrogencarbonate (100 mL), saturated ammonium chloride (3×75 mL), and brine (3×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography with ethyl acetate in hexanes (10%)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
O1CCOC12CC=C(CC2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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